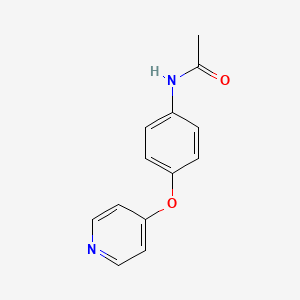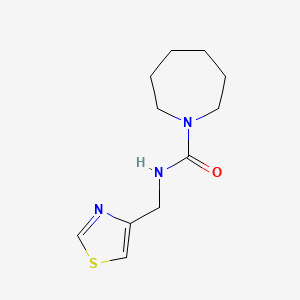![molecular formula C18H14N2O5S B7542878 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid, also known as PSB-1115, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PSB-1115 belongs to a class of compounds known as sulfonamides, which have been used in the treatment of bacterial infections for many years. However, recent research has shown that sulfonamides may have other therapeutic applications, including the treatment of cancer and inflammation.
作用機序
The mechanism of action of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to inhibit the growth of certain bacteria, making it a potential treatment for bacterial infections.
実験室実験の利点と制限
One advantage of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is that it has been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease states.
将来の方向性
There are a number of future directions for research on 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid. One area of research could focus on the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the development of new anti-inflammatory treatments based on the compound's ability to inhibit the activity of certain enzymes involved in the inflammatory response.
In addition, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents based on the compound's properties. Finally, research could be conducted to explore the potential of this compound as a treatment for bacterial infections, given its ability to inhibit the growth of certain bacteria.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a therapeutic agent in a variety of disease states, including cancer and inflammation. While its mechanism of action is not fully understood, research has shown that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the inflammatory response. Further research is needed to fully understand the potential of this compound as a therapeutic agent, but its low toxicity profile and broad range of potential applications make it a promising candidate for future research.
合成法
The synthesis of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 4-chlorobenzoic acid with pyridine-4-ol to form 4-(pyridin-4-yloxy)benzoic acid. This intermediate is then reacted with sulfanilamide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail in order to ensure the purity and potency of the final product.
科学的研究の応用
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Another area of research has focused on the compound's anti-inflammatory properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
3-[(4-pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-18(22)13-2-1-3-17(12-13)26(23,24)20-14-4-6-15(7-5-14)25-16-8-10-19-11-9-16/h1-12,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBJDITKZQLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)